Cas no 71702-00-6 (5-Bromo-6-chloro-pyridine-3-carbaldehyde)

5-Bromo-6-chloro-pyridine-3-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key structural features include a reactive aldehyde group and halogen substituents (bromo and chloro) at the 5- and 6-positions of the pyridine ring, enabling selective functionalization via cross-coupling, nucleophilic substitution, or condensation reactions. This compound is particularly valuable in the development of bioactive molecules, agrochemicals, and materials science due to its ability to serve as a precursor for complex heterocyclic frameworks. The electron-withdrawing nature of the halogens enhances reactivity, making it a useful intermediate for constructing pharmacophores or ligands in catalysis. High purity grades ensure reproducibility in research applications.
5-Bromo-6-chloro-pyridine-3-carbaldehyde structure
71702-00-6 structure
Product Name:5-Bromo-6-chloro-pyridine-3-carbaldehyde
CAS No:71702-00-6
MF:C6H3BrClNO
MW:220.451119661331
MDL:MFCD11845760
CID:1079199
PubChem ID:22397261
Update Time:2025-10-30

5-Bromo-6-chloro-pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-6-chloronicotinaldehyde
    • 3-bromo-2-chloro-5-formylpyridine
    • 5-BROMO-6-CHLORO-PYRIDINE-3-CARBALDEHYDE
    • AB64592
    • AG-C-06168
    • CTK7I0418
    • KB-123265
    • SBB052260
    • AMY17121
    • AS-5554
    • JUMZDNQKFRBLAB-UHFFFAOYSA-N
    • 5-BROMO-6-CHLORO-3-PYRIDINECARBOXALDEHYDE
    • DTXSID801272814
    • 5-bromo-6-chloropyridine-3-carbaldehyde
    • MFCD11845760
    • WCA70200
    • AKOS008901413
    • EN300-2008762
    • 71702-00-6
    • CS-0268501
    • SCHEMBL7101112
    • STL556398
    • BBL102595
    • G20133
    • DB-122589
    • 5-Bromo-6-chloro-pyridine-3-carbaldehyde
    • MDL: MFCD11845760
    • Inchi: 1S/C6H3BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H
    • InChI Key: JUMZDNQKFRBLAB-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=CC(C=O)=C1)Cl

Computed Properties

  • Exact Mass: 218.90865g/mol
  • Monoisotopic Mass: 218.90865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30Ų

5-Bromo-6-chloro-pyridine-3-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A023022617-250mg
5-Bromo-6-chloronicotinaldehyde
71702-00-6 97%
250mg
$707.20 2023-09-01
Alichem
A023022617-500mg
5-Bromo-6-chloronicotinaldehyde
71702-00-6 97%
500mg
$999.60 2023-09-01
Alichem
A023022617-1g
5-Bromo-6-chloronicotinaldehyde
71702-00-6 97%
1g
$1612.80 2023-09-01
TRC
B993975-50mg
5-Bromo-6-chloro-pyridine-3-carbaldehyde
71702-00-6
50mg
$ 50.00 2022-06-06
TRC
B993975-100mg
5-Bromo-6-chloro-pyridine-3-carbaldehyde
71702-00-6
100mg
$ 95.00 2022-06-06
TRC
B993975-500mg
5-Bromo-6-chloro-pyridine-3-carbaldehyde
71702-00-6
500mg
$ 320.00 2022-06-06
Fluorochem
065225-500mg
5-Bromo-6-chloronicotinaldehyde
71702-00-6 97%
500mg
£225.00 2022-03-01
Fluorochem
065225-1g
5-Bromo-6-chloronicotinaldehyde
71702-00-6 97%
1g
£443.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
081634-1g
5-Bromo-6-chloronicotinaldehyde
71702-00-6 97%
1g
5379.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
081634-1g
5-Bromo-6-chloronicotinaldehyde
71702-00-6 97%
1g
5379CNY 2021-05-07

5-Bromo-6-chloro-pyridine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:71702-00-6)5-Bromo-6-chloro-pyridine-3-carbaldehyde
Order Number:A1173093
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:24
Price ($):180.0
Email:sales@amadischem.com

Additional information on 5-Bromo-6-chloro-pyridine-3-carbaldehyde

5-Bromo-6-chloro-pyridine-3-carbaldehyde (CAS No. 71702-00-6)

5-Bromo-6-chloro-pyridine-3-carbaldehyde, also known by its CAS registry number 71702-00-6, is a heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyridine ring structure, which is a six-membered ring consisting of five carbon atoms and one nitrogen atom. The substituents on the pyridine ring include a bromine atom at the 5-position, a chlorine atom at the 6-position, and a carbaldehyde group (-CHO) at the 3-position.

The structure of 5-Bromo-6-chloro-pyridine-3-carbaldehyde makes it highly versatile in various chemical reactions. The presence of electron-withdrawing groups such as bromine and chlorine on the pyridine ring enhances the electrophilic character of the carbonyl group, making it more reactive towards nucleophilic additions and condensations. This property is exploited in the synthesis of various bioactive molecules, including potential drug candidates.

Recent studies have highlighted the role of 5-Bromo-6-chloro-pyridine-3-carbaldehyde in the development of novel therapeutic agents. For instance, researchers have explored its use as a building block in the synthesis of anti-inflammatory and anticancer drugs. The compound's ability to form stable complexes with metal ions has also led to its application in coordination chemistry and catalysis.

The synthesis of 5-Bromo-6-chloro-pyridine-3-carbaldehyde typically involves multi-step processes, including Friedel-Crafts alkylation, bromination, chlorination, and oxidation reactions. These steps are carefully optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.

In terms of physical properties, 5-Bromo-6-chloro-pyridine-3-carbaldehyde is a crystalline solid with a melting point of approximately 180°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. The compound exhibits strong UV absorption due to its conjugated π-system, which is useful in photoredox catalysis.

The application of 5-Bromo-6-chloro-pyridine-3-carbaldehyde extends beyond pharmaceuticals into materials science. It has been used as a precursor for synthesizing conducting polymers and functional materials with tailored electronic properties. Its ability to undergo various cross-coupling reactions further enhances its utility in modern chemical synthesis.

In conclusion, 5-Bromo-6-chloro-pyridine-3-carbaldehyde (CAS No. 71702-00-6) stands out as an important intermediate in organic chemistry with diverse applications across multiple disciplines. Ongoing research continues to uncover new potential uses for this compound, underscoring its significance in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:71702-00-6)5-Bromo-6-chloro-pyridine-3-carbaldehyde
A1173093
Purity:99%
Quantity:1g
Price ($):180.0
Email